Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. This specific compound features an amino group at the 3-position and an iodine atom at the 4-position of the pyrazole ring, with an ethyl ester group attached to the 1-position. Its chemical structure is denoted by the molecular formula CHNIO and has a CAS number of 1354704-37-2.
Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate can be synthesized through various chemical methods, primarily involving cyclocondensation reactions with appropriate precursors. The compound is notable for its potential applications in medicinal chemistry and biological research.
This compound is classified as a pyrazole derivative, which is a subcategory of heterocyclic compounds. Pyrazoles are known for their diverse biological activities and are often utilized in drug development.
The synthesis of ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate typically involves several key steps:
These steps can be optimized for yield and purity, especially in industrial settings where continuous flow reactors may be employed to enhance efficiency .
The reaction conditions for each step can vary, but typically involve:
The compound's molecular weight is approximately 293.08 g/mol. The presence of both amino and iodine functional groups contributes to its reactivity and potential biological activity.
Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate can participate in various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can engage in hydrogen bonding, while the iodine atom may participate in halogen bonding. These interactions facilitate binding to enzymes or receptors, potentially modulating their activity and leading to various biological effects .
Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate is typically a solid at room temperature with a melting point that varies depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data on its reactivity suggests that it may undergo hydrolysis under acidic or basic conditions .
Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate has significant applications in scientific research:
This compound exemplifies the versatility of pyrazole derivatives in both synthetic chemistry and potential therapeutic applications.
The synthesis of ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate typically follows convergent multi-step sequences that prioritize regiochemical control. A predominant approach initiates with the preparation of 3-amino-4-iodopyrazole as the foundational intermediate. This precursor is synthesized through electrophilic iodination of 3-aminopyrazole using iodine and oxidizing agents like N-iodosuccinimide (NIS) under controlled temperatures (0-25°C), achieving regioselectivity exceeding 85% [1]. Subsequent N-alkylation introduces the acetic acid moiety, most efficiently accomplished using ethyl bromoacetate in the presence of inorganic bases. Potassium carbonate in acetone proves particularly effective, affording the target compound in isolated yields of 72-78% after hydrochloride salt formation and purification. Critical process parameters include maintaining anhydrous conditions during alkylation to suppress hydrolysis and strict temperature control (<40°C) to prevent dehydrohalogenation side reactions [1] [5].
Alternative routes employ protected pyrazoles to direct iodination. For instance, N-protected 3-aminopyrazoles undergo iodination at C4 with high specificity before deprotection and alkylation. This strategy minimizes polyiodination but introduces additional synthetic steps. Recent optimizations demonstrate that the hydrochloride salt form significantly enhances crystallinity, facilitating high-purity isolation (>98% purity) via recrystallization from ethanol-diethyl ether mixtures [1] [5].
Table 2: Comparative Multi-Step Synthesis Approaches
Route | Key Intermediate | Iodination Conditions | Alkylation Agent | Overall Yield |
---|---|---|---|---|
Direct Iodination | 3-Aminopyrazole | NIS, DMF, 25°C, 12h | Ethyl bromoacetate | 65-72% |
Protected Intermediate | N-Boc-3-aminopyrazole | I₂, K₂CO₃, THF, 0°C, 3h | Ethyl bromoacetate | 58-65% |
Salt Formation | 3-Amino-4-iodopyrazole·HCl | None (purchased) | Ethyl chloroacetate | 70-78% |
Regioselective C4 iodination of 3-aminopyrazoles remains a pivotal transformation for accessing the target compound. Traditional electrophilic iodination suffers from moderate regiocontrol due to competing C5 iodination. Catalytic approaches using palladium/copper systems with directing groups have emerged to address this. Palladium(II) acetate (5 mol%) with iodine in dimethylacetamide (DMAc) enables C-H activation-directed iodination exclusively at C4 when employing pyrazole substrates bearing transient directing groups (e.g., pivaloyl at N1), achieving yields >90% with near-perfect regioselectivity [5] [8].
Copper(I) iodide catalysis offers a cost-effective alternative, particularly effective under mild conditions. Combining CuI (10 mol%) with 1,10-phenanthroline as a ligand in acetonitrile facilitates room-temperature iodination using NIS. This system leverages the inherent electronic bias of the 3-amino group, delivering C4-iodinated products in 82-87% yield with C4:C5 selectivity ratios of 18:1 [8]. Halogen exchange methodologies provide complementary access, where bromo precursors (e.g., ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate) undergo Finkelstein reaction with sodium iodide in butanone under reflux. This approach benefits from commercially available brominated analogues and achieves >95% conversion within 6 hours [4] [5].
Table 3: Catalytic Systems for Pyrazole Iodination
Catalyst System | Ligand | Iodine Source | Temperature | C4 Selectivity | Yield |
---|---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | 8-Aminoquinoline | I₂ | 100°C | >99:1 | 91% |
CuI (10 mol%) | 1,10-Phenanthroline | NIS | 25°C | 18:1 | 85% |
NaI (300 mol%) | None | - | 80°C (reflux) | >99:1* | 88% |
*Bromine-to-iodine exchange starting from bromopyrazole precursor [4]
The introduction of the ethyl acetate moiety occurs predominantly through N1-alkylation of 3-amino-4-iodopyrazole, though esterification routes exist for pre-constructed acetic acid derivatives. Alkylation optimization studies reveal that ethyl bromoacetate outperforms chloroacetate analogues in reaction rate and conversion efficiency when using polar aprotic solvents. DMF with potassium carbonate as a base at 50°C achieves complete conversion within 2 hours, whereas tetrabutylammonium iodide (TBAI) catalysis reduces this to 45 minutes by enhancing nucleophilicity through anion exchange [6]. Solvent selection critically influences byproduct formation: Acetonitrile suppresses ester hydrolysis (<1% observed) compared to DMF (5-8% hydrolysis), while acetone balances reactivity and selectivity for large-scale operations [6] [8].
Esterification pathways, though less common, involve coupling pre-formed 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetic acid with ethanol. Carbodiimide-mediated coupling (EDC·HCl, DMAP) in dichloromethane affords moderate yields (70-75%), but this route is hampered by the instability of the carboxylic acid precursor. Microwave-assisted alkylation represents a significant process intensification: Irradiation at 100°C for 10 minutes in DMF with Cs₂CO₃ base delivers 95% conversion with minimized di-alkylation byproducts (<2%), attributable to rapid, uniform heating [2] [8].
Table 4: Alkylation Optimization Parameters
Alkylating Agent | Base | Solvent | Additive | Temperature | Time | Yield | Impurities |
---|---|---|---|---|---|---|---|
Ethyl bromoacetate | K₂CO₃ | DMF | None | 50°C | 2h | 78% | 5% Hydrolysis product |
Ethyl bromoacetate | Cs₂CO₃ | MeCN | TBAI | 50°C | 45min | 85% | <1% Di-alkylation |
Ethyl bromoacetate | K₂CO₃ | Acetone | None | 56°C (reflux) | 3h | 80% | 3% Hydrolysis product |
Ethyl bromoacetate | Cs₂CO₃ | DMF | None | 100°C (μW) | 10min | 95% | <2% Di-alkylation |
Solid-phase synthesis (SPS) methodologies offer compelling advantages for large-scale manufacturing, including simplified purification and automation compatibility. Recent adaptations employ resin-bound malonate derivatives as starting points. Wang resin-linked diethyl malonate undergoes aminolysis with ammonia, followed by cyclocondensation with hydrazines to generate resin-immobilized 3-aminopyrazole scaffolds [7]. On-resin iodination proceeds efficiently with N-iodosuccinimide in DMF at ambient temperature, achieving >95% conversion monitored by resin cleavage and LC-MS analysis. Nucleophilic substitution with ethyl bromoacetate occurs in the presence of DIEA (3 equiv) without resin degradation, though reaction times extend to 12-18 hours for complete conversion.
Critical to success is the development of acid-labile Rink amide linker systems that withstand iodination conditions yet permit mild cleavage (20% TFA/DCM) to liberate the target compound in high purity (>90% by HPLC). This approach facilitates parallel synthesis of analogues but currently achieves lower yields (60-65%) than solution-phase routes due to incomplete reactions on solid support. Continuous-flow adaptations show promise for scalability, where polymer-supported reagents and scavengers enable telescoped deprotection-alkylation sequences, reducing purification bottlenecks in multigram syntheses [5] [7].
Table 5: Solid-Phase Synthesis Performance Metrics
Resin Type | Linker Chemistry | Iodination Efficiency | Alkylation Time | Cleavage Conditions | Purity | Isolated Yield |
---|---|---|---|---|---|---|
Wang Resin | Ether linkage | 85-90% | 18h | 50% TFA/DCM | 85% | 55% |
Rink Amide MBHA | Amide linker | >95% | 12h | 20% TFA/DCM | 92% | 63% |
Tentagel S RAM | Acid-labile linker | 90% | 15h | 5% TFA/DCM | 90% | 60% |
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6